molecular formula C17H24N2O3 B4540102 3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide

3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide

Cat. No. B4540102
M. Wt: 304.4 g/mol
InChI Key: LHAHQQPHHFPTBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide, often involves strategic functionalization of the benzamide moiety to explore structure-activity relationships. For instance, Bollinger et al. (2015) reported the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors, showcasing the iterative medicinal chemistry efforts to enhance potency and selectivity based on the drug-like scaffold (Bollinger et al., 2015).

Molecular Structure Analysis

Detailed molecular structure analysis can be conducted using X-ray diffraction and DFT calculations. Demir et al. (2015) analyzed the structure of a benzamide derivative, offering insights into the crystalline structure and theoretical computations that could be applicable for understanding the structural aspects of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide (Demir et al., 2015).

properties

IUPAC Name

3-methoxy-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-7-10-19(11-8-13)16(20)6-9-18-17(21)14-4-3-5-15(12-14)22-2/h3-5,12-13H,6-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAHQQPHHFPTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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